A Technical Guide to the Spectroscopic Data of Ethyl 4-(2-oxopropyl)benzoate
A Technical Guide to the Spectroscopic Data of Ethyl 4-(2-oxopropyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-(2-oxopropyl)benzoate, a compound of interest in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and characterization.
Molecular Structure
Chemical Formula: C₁₂H₁₄O₃ Molecular Weight: 206.24 g/mol Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum provides information about the different types of protons and their immediate electronic environment. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ethyl -CH₃ | ~1.3-1.4 | Triplet (t) | ~7.1 |
| Propanone -CH₃ | ~2.2 | Singlet (s) | N/A |
| Propanone -CH₂ | ~3.8 | Singlet (s) | N/A |
| Ethyl -CH₂ | ~4.3-4.4 | Quartet (q) | ~7.1 |
| Aromatic H (ortho to -CH₂C(O)CH₃) | ~7.3 | Doublet (d) | ~8.0 |
| Aromatic H (ortho to -COOEt) | ~7.9-8.0 | Doublet (d) | ~8.0 |
Note: These are predicted values and may vary slightly from experimental results.[1]
¹³C NMR (Carbon NMR) Data
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ethyl -CH₃ | ~14 |
| Propanone -CH₃ | ~29 |
| Propanone -CH₂ | ~45 |
| Ethyl -CH₂ | ~61 |
| Aromatic CH (ortho to -CH₂C(O)CH₃) | ~128 |
| Aromatic CH (ortho to -COOEt) | ~130 |
| Aromatic C (ipso, attached to -COOEt) | ~131 |
| Aromatic C (ipso, attached to -CH₂C(O)CH₃) | ~136 |
| Ester C=O | ~166 |
| Ketone C=O | ~206 |
Note: These are predicted values and may vary slightly from experimental results.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aliphatic) | 3000-2850 | Medium |
| C=O stretch (ketone) | ~1715 | Strong |
| C=O stretch (ester) | ~1720 | Strong |
| C=C stretch (aromatic) | 1600-1450 | Medium |
| C-O stretch (ester) | 1300-1000 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Table 4: Predicted Mass Spectrometry Data
| Ion | m/z (mass-to-charge ratio) | Description |
| [M]⁺ | 206 | Molecular Ion |
| [M - CH₃]⁺ | 191 | Loss of a methyl radical from the propanone group |
| [M - OCH₂CH₃]⁺ | 161 | Loss of the ethoxy radical from the ester group |
| [C₆H₄CH₂C(O)CH₃]⁺ | 147 | |
| [C₆H₄CO]⁺ | 105 | Loss of the 2-oxopropyl group followed by the ethoxy group |
| [C₆H₅]⁺ | 77 | Loss of the ester and 2-oxopropyl groups |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented.
NMR Spectroscopy (¹H and ¹³C)
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Sample Preparation: Dissolve approximately 10-20 mg of Ethyl 4-(2-oxopropyl)benzoate in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution should be clear and free of any particulate matter.[2]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment.
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Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm.
FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the compound with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[5][6]
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Place the sample in the beam path and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.[7][8]
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).[9][10]
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS, which bombards the sample with high-energy electrons to induce ionization and fragmentation.[9][10]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[9]
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like Ethyl 4-(2-oxopropyl)benzoate.
Caption: General workflow for the spectroscopic analysis of an organic compound.
References
- 1. Ethyl 4-(2-oxopropyl)benzoate | 73013-51-1 | Benchchem [benchchem.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. benchchem.com [benchchem.com]
- 4. nmr.ceitec.cz [nmr.ceitec.cz]
- 5. web.mit.edu [web.mit.edu]
- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mse.washington.edu [mse.washington.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
